molecular formula C18H13ClF2N2O2 B5712508 3-(2-chloro-6-fluorophenyl)-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide

3-(2-chloro-6-fluorophenyl)-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide

Katalognummer B5712508
Molekulargewicht: 362.8 g/mol
InChI-Schlüssel: OEXGZOBZQUQSQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-chloro-6-fluorophenyl)-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as MLN8054 and has been found to have promising applications in the field of cancer research. In

Wirkmechanismus

MLN8054 works by inhibiting the activity of Aurora A kinase. This kinase is involved in the regulation of spindle assembly and chromosome segregation during cell division. Inhibition of Aurora A kinase leads to defects in spindle assembly and chromosome segregation, ultimately resulting in cell cycle arrest and apoptosis. MLN8054 has been shown to be a selective inhibitor of Aurora A kinase, with little or no effect on other kinases.
Biochemical and Physiological Effects
MLN8054 has been found to have significant biochemical and physiological effects in cancer cells. Inhibition of Aurora A kinase by MLN8054 leads to a decrease in cell proliferation and an increase in apoptosis. MLN8054 has also been shown to induce cell cycle arrest in cancer cells. In addition, MLN8054 has been found to inhibit the growth of cancer cells in vivo, suggesting that this compound may have therapeutic potential in the treatment of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

MLN8054 has several advantages for use in lab experiments. This compound is highly selective for Aurora A kinase, which allows for specific targeting of this kinase in cancer cells. MLN8054 has also been shown to have good pharmacokinetic properties, with a long half-life and good bioavailability. However, there are also some limitations to the use of MLN8054 in lab experiments. This compound is relatively expensive and may not be readily available in all labs. In addition, MLN8054 may have off-target effects on other kinases, which could complicate data interpretation.

Zukünftige Richtungen

There are several future directions for research on MLN8054. One area of interest is the development of combination therapies that include MLN8054 and other cancer drugs. This could potentially enhance the efficacy of MLN8054 and improve its therapeutic potential. Another area of interest is the identification of biomarkers that can predict response to MLN8054. This could help to identify patients who are most likely to benefit from treatment with this compound. Finally, there is also interest in the development of second-generation Aurora A kinase inhibitors that may have improved pharmacokinetic properties and efficacy.

Synthesemethoden

The synthesis of MLN8054 involves several steps, including the reaction of 2-chloro-6-fluoroaniline with 2-fluorobenzyl bromide to form 2-chloro-6-fluoro-N-(2-fluorobenzyl)aniline. This compound is then reacted with methyl isoxazole-4-carboxylic acid to form 3-(2-chloro-6-fluorophenyl)-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide. The synthesis of MLN8054 has been optimized to produce high yields and purity.

Wissenschaftliche Forschungsanwendungen

MLN8054 has been studied for its potential use in cancer research. This compound has been found to inhibit the activity of Aurora A kinase, which is a key regulator of cell division. Aurora A kinase is overexpressed in many types of cancer, and its inhibition can lead to cell cycle arrest and apoptosis. MLN8054 has been shown to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer.

Eigenschaften

IUPAC Name

3-(2-chloro-6-fluorophenyl)-N-[(2-fluorophenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF2N2O2/c1-10-15(18(24)22-9-11-5-2-3-7-13(11)20)17(23-25-10)16-12(19)6-4-8-14(16)21/h2-8H,9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXGZOBZQUQSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.